2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Description
This compound is a pyrimidine derivative featuring a fused cyclopenta ring and a substituted pyridine moiety. Its molecular formula is C₁₃H₉ClF₃N₃O, with a molecular weight of 315.68 g/mol (CAS: 1823183-12-5) . Key structural elements include:
- A cyclopenta[d]pyrimidin-4(5H)-one core, providing rigidity and planar geometry.
This structure suggests utility in agrochemical or pharmaceutical contexts, particularly as an enzyme inhibitor due to its electron-deficient aromatic systems.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-4-6(13(15,16)17)5-18-10(8)11-19-9-3-1-2-7(9)12(21)20-11/h4-5H,1-3H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYOIOXLLBIAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is an intriguing molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H10ClF3N3O
- Molecular Weight : 305.69 g/mol
- CAS Number : 338407-36-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of kinase inhibition. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often linked to diseases such as cancer and neurodegenerative disorders.
Key Mechanisms:
- Inhibition of PI5P4Kγ : The compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which is implicated in cancer and neurodegenerative diseases. The inhibition leads to altered cellular signaling pathways that can suppress tumor growth and promote neuronal health .
- Calcium Signaling Modulation : It has been shown to initiate calcium release within cells, activating downstream protein kinases that are essential for various cellular functions .
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic applications:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways.
- Neuroprotective Effects : Animal models have indicated that the compound may provide neuroprotective benefits by enhancing synaptic plasticity and reducing neuroinflammation, making it a candidate for treating neurodegenerative conditions .
Case Studies
- Cancer Cell Line Studies :
- Neuroprotection in Rodent Models :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
- Molecular Formula : C₁₃H₅ClF₆N₄O
- Molecular Weight : 382.65 g/mol (CAS: 1823183-92-1) .
- Key Differences: Replaces the cyclopenta ring with a pyrazolo[1,5-a]pyrimidin-5(4H)-one core.
- Implications :
- Higher molecular weight may limit membrane permeability compared to the target compound.
- Additional CF₃ group could enhance binding to hydrophobic enzyme pockets but increase metabolic stability challenges.
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Synthesis : Produced via phosphorylation of a pyrimidin-4(3H)-one precursor using POCl₃ .
- Key Differences: Simpler pyrimidinone structure lacking fused rings or complex substituents. No cyclopenta or pyridine moieties.
- Implications :
- Reduced steric hindrance may facilitate synthesis but limit target specificity.
- Lower molecular complexity could translate to weaker bioactivity in vivo.
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
